5-Bromoisothiazolo[5,4-b]pyridin-3-amine
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Overview
Description
5-Bromoisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4BrN3S. It is a derivative of isothiazolo[5,4-b]pyridine, characterized by the presence of a bromine atom at the 5-position and an amino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine typically involves the halogenation of isothiazolo[5,4-b]pyridine derivatives. One common method includes the bromination of isothiazolo[5,4-b]pyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisothiazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted isothiazolo[5,4-b]pyridines depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Bromoisothiazolo[5,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Chemical Biology: Employed in the design of chemical probes for biological systems.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromoisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The compound’s structure allows it to fit into the binding pockets of various proteins, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,3-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to a pyridine ring, similar to isothiazolo[5,4-b]pyridines.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and are used in similar applications.
Uniqueness
5-Bromoisothiazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position enhances its reactivity and allows for selective functionalization, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C6H4BrN3S |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-bromo-[1,2]thiazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10) |
InChI Key |
YIQNIADFTCRHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=NS2)N)Br |
Origin of Product |
United States |
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